Australifunginol

Description

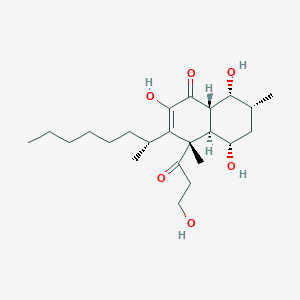

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H38O6 |

|---|---|

Molecular Weight |

410.5 g/mol |

IUPAC Name |

(4S,4aR,5S,7R,8R,8aS)-2,5,8-trihydroxy-4-(3-hydroxypropanoyl)-4,7-dimethyl-3-[(2R)-octan-2-yl]-4a,5,6,7,8,8a-hexahydronaphthalen-1-one |

InChI |

InChI=1S/C23H38O6/c1-5-6-7-8-9-13(2)18-22(29)21(28)17-19(15(25)12-14(3)20(17)27)23(18,4)16(26)10-11-24/h13-15,17,19-20,24-25,27,29H,5-12H2,1-4H3/t13-,14-,15+,17+,19-,20-,23-/m1/s1 |

InChI Key |

SIPMDGHVOPMZQY-VLBDLMECSA-N |

Isomeric SMILES |

CCCCCC[C@@H](C)C1=C(C(=O)[C@H]2[C@H]([C@]1(C)C(=O)CCO)[C@H](C[C@H]([C@H]2O)C)O)O |

Canonical SMILES |

CCCCCCC(C)C1=C(C(=O)C2C(C1(C)C(=O)CCO)C(CC(C2O)C)O)O |

Synonyms |

australifunginol |

Origin of Product |

United States |

Discovery, Isolation, and Natural Occurrence Research of Australifunginol

Fungal Source Organisms and Strain Identification

The production of Australifunginol is confined to a specific group of fungi, and identifying these source organisms is the foundational step in its research.

Potent antifungal activity was first detected in extracts from the fungus Sporormiella australis, leading to the isolation of australifungin (B1232180), a precursor to this compound. This established S. australis as the primary organism of interest in the study of this class of compounds. The initial discovery highlighted the potential of this fungus, a member of the Sporormiaceae family, as a source of unique secondary metabolites. Members of the Sporormiaceae are widespread and are commonly found on various substrates including animal dung, soil, wood, and plant debris medinadiscovery.com.

Further research has revealed that the production of these compounds is not limited to Sporormiella. The genus Preussia is taxonomically and phylogenetically close to Sporormiella; in fact, some mycologists consider the two genera to be synonymous researchgate.net. Subsequent chemotaxonomic studies have confirmed that species within the genus Preussia are also producers of australifungin and this compound medinadiscovery.com. Specifically, isolates belonging to the Preussia intermedia clade have been identified as producers botany.pl. This exploration broadened the known fungal sources, indicating a shared biosynthetic capability among these closely related fungi. The genus Preussia includes a diverse range of species isolated from various environments, including as endophytes within plant tissues researchgate.netbotany.plresearchgate.net.

Chemotaxonomy, the classification of organisms based on their chemical constituents, has been pivotal in understanding the distribution of this compound producers. Analysis of the secondary metabolite profiles of various Preussia and Sporormiella isolates has shown that certain compounds are exclusive to these fungi. While some metabolites like 7-chloro-6-methoxymellein and hyalopyrone are produced by other fungi, compounds such as australifungin, auranticins, and zaragozic acid B are known to be produced exclusively by species of Preussia (including Sporormiella) medinadiscovery.com.

These chemical profiling studies confirm that the capacity to produce this compound is a specific trait within this fungal group and can be used as a chemotaxonomic marker. Research on isolates from the Iberian Peninsula identified 11 distinct chemotypes based on the production of 16 different natural compounds medinadiscovery.com. This demonstrates that while the genetic potential to produce this compound may be present, its expression can vary between different strains and species.

| Fungal Species/Strain | Notable Secondary Metabolites Produced |

|---|---|

| Sporormiella australis CF-091932 | C15H24O3; C18H31NO3; C18H33NO |

| Preussia isomera CBS 671.77 | Preussomerin B; YMF 1029; Preussochromone F |

| Preussia isomera CBS 415.82 | Preussomerin A, B, D, E |

| Preussia species (Intermedia clade) | Australifungin, this compound |

| Preussia africana | Sporminarin A and B |

| Preussia similis | Brefeldin A; 11-deacetoxywortmannin |

Fermentation Methodologies for Secondary Metabolite Production

Harnessing the biosynthetic capabilities of these fungi requires developing effective cultivation, or fermentation, strategies. The choice of fermentation technique is critical for maximizing the yield of desired secondary metabolites like this compound.

Solid-state fermentation (SSF) is a process where microorganisms are grown on a moist, solid, non-soluble organic material in the near absence of free-flowing water biofueljournal.com. This technique often mimics the natural growth conditions of many fungi more closely than submerged liquid fermentation mdpi.com. The initial discovery and isolation of australifungin from Sporormiella australis was accomplished using solid fermentations Current time information in Asia/Manila..

SSF offers several advantages, including potentially higher yields of certain secondary metabolites, greater product stability, lower energy requirements, and simpler downstream processing medinadiscovery.com. Common substrates for SSF include natural materials like wheat bran, rice bran, and sugarcane bagasse, which provide both physical support and nutrients for the growing fungus biofueljournal.comjabonline.inird.fr. For large-scale production, various bioreactors have been designed to manage key parameters like heat and aeration in SSF systems ird.fr.

The production of secondary metabolites is highly sensitive to environmental and nutritional factors. Therefore, optimizing culture conditions is essential to achieve a high yield of this compound. Key parameters that are typically manipulated include the composition of the growth medium, pH, temperature, moisture content, and incubation time nih.govnveo.org.

It is well-documented that the composition of culture media significantly affects the production of fungal secondary metabolites medinadiscovery.com. The expression of different biosynthetic gene clusters can be triggered by varying the available nutrients. For instance, studies have shown that specific solid media are required to induce the production of australifungin and this compound in certain Preussia strains medinadiscovery.com. While specific optimization data for this compound is not publicly detailed, the general approach involves systematically varying these parameters to find the ideal conditions. Methodologies like the one-variable-at-a-time method and response surface methodology (RSM) are powerful tools used to identify these optimal conditions for fungal fermentations nih.gov.

The table below outlines the typical parameters that are optimized in solid-state fermentation for fungal secondary metabolite production, with examples of optimal conditions found for other fungi, illustrating the general approach.

| Parameter | Typical Range/Variable | Example Optimum for Fungal Metabolite Production | Significance in Fermentation |

|---|---|---|---|

| Temperature | 20-32°C | 25-28°C | Affects enzyme activity and fungal growth rate jabonline.innih.gov. |

| Moisture Content | 40-80% | 40-60% | Crucial for nutrient solubility and microbial metabolism in SSF jabonline.inmdpi.com. |

| Initial pH | 4.0-8.0 | 6.5-6.6 | Impacts nutrient uptake and enzyme stability nih.gov. |

| Incubation Time | 7-21 days | 11-14 days | Secondary metabolite production often occurs in the stationary phase of growth jabonline.innih.gov. |

| Carbon Source | Glucose, Sucrose, Starch | Glucose (30 g/L) | Primary energy source for fungal growth and biosynthesis nih.gov. |

| Nitrogen Source | Peptone, Yeast Extract, Glycine | Peptone, Yeast Extract | Essential for the synthesis of proteins, enzymes, and nitrogen-containing metabolites nveo.org. |

Isolation and Purification Strategies in Research Settings

The isolation and purification of this compound from its natural source, the fungus Sporormiella australis, involves a multi-step process employing various chromatographic techniques. Research efforts have successfully utilized a combination of silica gel chromatography, high-speed countercurrent chromatography (HSCCC), and bioassay-guided fractionation to obtain the pure compound.

Application of Silica Gel Chromatography

Silica gel chromatography is a fundamental technique employed in the initial stages of separating this compound from crude fermentation extracts of Sporormiella australis nih.gov. This method leverages the differential adsorption of compounds in the extract to a solid stationary phase (silica gel) and their varying solubility in a mobile phase.

In the isolation process, the crude extract is loaded onto a silica gel column. A gradient of solvents with increasing polarity is then passed through the column to elute the different components. Less polar compounds travel down the column more quickly, while more polar compounds are retained for longer. This allows for the separation of this compound from other metabolites present in the extract. Fractions are collected and analyzed, often using techniques like thin-layer chromatography (TLC), to identify those containing the compound of interest. While effective for initial separation, silica gel chromatography is often used in conjunction with other, more high-resolution techniques for final purification up.ac.zanih.govnih.gov.

Table 1: Role of Silica Gel Chromatography in this compound Isolation

| Parameter | Description |

| Stationary Phase | Silica Gel |

| Mobile Phase | Typically a gradient of non-polar to polar organic solvents. |

| Principle of Separation | Adsorption chromatography based on polarity. |

| Stage of Use | Initial fractionation of the crude extract. |

| Outcome | Partial purification of this compound, removal of major impurities. |

Utilization of High-Speed Countercurrent Chromatography (HSCCC)

High-Speed Countercurrent Chromatography (HSCCC) is a sophisticated liquid-liquid partition chromatography technique that has proven effective in the purification of this compound nih.gov. Unlike traditional column chromatography, HSCCC utilizes a liquid stationary phase and a liquid mobile phase, eliminating the irreversible adsorption of the sample onto a solid support globalresearchonline.netaocs.org.

In this method, a two-phase solvent system is prepared, and the coiled column of the HSCCC instrument is filled with the stationary phase. The crude or partially purified extract containing this compound is then injected into the column, and the mobile phase is pumped through. The continuous mixing and partitioning of the sample between the two liquid phases as it moves through the column results in a highly efficient separation. This technique is particularly advantageous for separating compounds with similar polarities and for handling larger sample quantities semanticscholar.org. The use of HSCCC has been instrumental in obtaining highly pure this compound for subsequent structural elucidation and biological activity studies nih.gov.

Table 2: HSCCC Parameters for this compound Purification

| Parameter | Description |

| Technique Type | Liquid-liquid partition chromatography. |

| Stationary Phase | A liquid phase from a biphasic solvent system. |

| Mobile Phase | The other immiscible liquid phase from the biphasic solvent system. |

| Key Advantage | No solid support, preventing irreversible adsorption and sample degradation. |

| Application | High-resolution purification of this compound from semi-purified fractions. |

Bioassay-Guided Fractionation Approaches

Bioassay-guided fractionation is a crucial strategy that directs the isolation process towards the biologically active compounds within a complex mixture. This approach was fundamental in the discovery and isolation of this compound due to its potent antifungal properties nih.gov. The process involves a systematic cycle of separation and biological testing.

The initial crude extract from the Sporormiella australis fermentation is first tested for its antifungal activity. If the extract shows promise, it is subjected to a primary separation technique, such as silica gel chromatography, to yield a series of fractions fractioncollector.info. Each of these fractions is then screened using a specific bioassay to determine which ones retain the antifungal activity. The most active fractions are then selected for further rounds of purification using more refined techniques like HSCCC. This iterative process of fractionation and bioassay is repeated until a pure, biologically active compound, in this case, this compound, is isolated. This targeted approach ensures that the research efforts remain focused on the compounds of therapeutic interest, making the discovery process more efficient mdpi.comcqu.edu.aunih.govresearchgate.net.

Table 3: Steps in Bioassay-Guided Fractionation of this compound

| Step | Action | Purpose |

| 1. Initial Screening | Test the crude extract for antifungal activity. | To confirm the presence of bioactive compounds. |

| 2. Primary Fractionation | Separate the crude extract into fractions using a chromatographic method (e.g., silica gel chromatography). | To reduce the complexity of the mixture. |

| 3. Bioassay of Fractions | Test each fraction for antifungal activity. | To identify the fraction(s) containing the active compound. |

| 4. Secondary Purification | Subject the active fraction(s) to a higher resolution separation technique (e.g., HSCCC). | To further purify the active compound. |

| 5. Iteration | Repeat steps 3 and 4 until a pure, active compound is isolated. | To achieve the isolation of this compound. |

Chemical Structure Elucidation and Stereochemical Research

Spectroscopic Methodologies for Structural Determination

The structural puzzle of australifungin (B1232180), a potent inhibitor of sphinganine (B43673) N-acyltransferase, was solved through comprehensive spectroscopic analysis. researchgate.netresearchgate.net Australifunginol is identified as the β-keto alcohol derivative of australifungin. researchgate.netresearchgate.net The elucidation process was complicated by extensive exchange-broadening phenomena in Nuclear Magnetic Resonance (NMR) spectra, which were largely attributed to keto-enol tautomerism. researchgate.netresearchgate.net To overcome this, researchers derivatized the parent compound into triacetate and tetraacetate forms, which simplified the spectral analysis and allowed for a more definitive structural assignment. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy was the cornerstone of the structural analysis of the australifungin family of compounds. anu.edu.au A combination of one-dimensional and two-dimensional NMR experiments, along with temperature-dependent studies, was essential to define the molecule's complex structure and stereochemistry. researchgate.netresearchgate.netanu.edu.au

One-dimensional ¹H and ¹³C NMR spectra provided the initial inventory of protons and carbons in the molecule. However, significant exchange-broadening issues in the spectra of the natural compound made direct interpretation difficult. researchgate.netresearchgate.net Analysis of the more stable acetate (B1210297) derivatives provided clearer data. The ¹H NMR spectra gave information on the chemical environment of the protons, while the ¹³C NMR spectra identified the number and type of carbon atoms (methyl, methylene, methine, and quaternary carbons).

Table 1: Representative ¹H NMR Data for Australifungin Derivatives (Note: Specific data for this compound is not detailed in the primary literature; data is representative of the analysis performed on related derivatives for structural elucidation.)

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|

| H-1 | 3.5-3.7 | m | - |

| H-5 | 2.8-3.0 | m | - |

| H-9 | 4.5-4.7 | d | 8.5 |

| CH₃-18 | 0.8-0.9 | d | 6.5 |

| CH₃-19 | 1.1-1.2 | s | - |

Table 2: Representative ¹³C NMR Data for Australifungin Derivatives (Note: As with ¹H NMR, this data is representative of the analytical approach used on derivatives.)

| Carbon | Chemical Shift (δ) ppm |

|---|---|

| C-1 | 70-75 |

| C-2 | 200-205 |

| C-3 | 55-60 |

| C-11 | 40-45 |

| C-18 | 15-20 |

| C-19 | 20-25 |

Two-dimensional (2D) NMR experiments were critical in establishing the bond-by-bond connectivity of the carbon skeleton. researchgate.netresearchgate.net Techniques such as gCOSY (Correlation Spectroscopy) were used to identify proton-proton couplings, tracing the connections within spin systems. Heteronuclear correlation experiments like gHMQC (Heteronuclear Multiple Quantum Coherence) and gHMBC (Heteronuclear Multiple Bond Correlation) were employed to correlate protons with their directly attached carbons (one-bond ¹H-¹³C correlations) and with carbons two or three bonds away, respectively. This allowed for the assembly of the complete molecular framework. researchgate.net

The presence of exchange-broadening in the ambient temperature NMR spectra of australifungin suggested that the molecule exists in a dynamic equilibrium of multiple conformations. researchgate.netresearchgate.net Temperature-dependent NMR experiments confirmed this hypothesis. researchgate.netresearchgate.net At ambient temperatures, the molecule is an averaged mixture of four to five different forms in solution. researchgate.net As the temperature was lowered, the hindered rotation around the C3-C11 single bond was "frozen out," leading to the emergence of two distinct conformers on the NMR timescale. researchgate.netresearchgate.net At low temperatures, a predominant conformer was identified, characterized by an enolized β-keto aldehyde stabilized by an internal hydrogen bond in a cis-orientation. researchgate.net In contrast, the acetate derivatives were found to exist in a more sterically favored trans-enolized configuration. researchgate.net

Once the planar structure was established, the relative stereochemistry (the 3D arrangement of substituents) was determined using phase-sensitive Nuclear Overhauser Effect (NOE) data. researchgate.netresearchgate.net NOE experiments detect through-space interactions between protons that are close to each other, typically within 5 Å. By analyzing the NOE correlations, researchers could deduce the relative orientation of substituents on the decalin ring system. This information, combined with the analysis of proton-proton coupling constants (Karplus relationship), allowed for the complete assignment of the relative stereochemistry of the molecule. researchgate.netresearchgate.net

Mass Spectrometry (MS) in Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. khanacademy.orgthermofisher.com For the analysis of novel fungal metabolites like australifungin, high-resolution mass spectrometry (HRMS), particularly High-Resolution Electron Impact Mass Spectrometry (HREIMS), was utilized. researchgate.net This technique provided a highly accurate mass measurement, which was used to determine the precise molecular formula of the compound. The fragmentation pattern observed in the mass spectrum also offered valuable clues about the structure of the molecule, corroborating the data obtained from NMR spectroscopy. researchgate.net

Elucidation of Unique Structural Features of this compound

A defining structural characteristic of this compound is the presence of a β-ketoalcohol moiety. oup.com This functional group is a key differentiator from its precursor, Australifungin, and significantly influences its chemical behavior and biological activity. The characterization of this moiety has been accomplished through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These analyses have confirmed the presence of a hydroxyl group (-OH) positioned on the carbon beta to a ketone group (C=O) within the molecule's side chain. The presence of the β-ketoalcohol derivative, this compound, has been noted in studies alongside Australifungin. researchgate.netresearchgate.net

The reduction of the β-ketoaldehyde in Australifungin to the corresponding β-ketoalcohol in this compound leads to a considerable decrease in its biological activity. oup.com This highlights the critical role of the aldehyde functional group in the bioactivity of the parent compound.

Australifungin possesses a unique combination of an α-diketone and a β-ketoaldehyde moiety attached to a trans-decalin backbone. thieme-connect.comjst.go.jp The α-diketone consists of two adjacent carbonyl groups, while the β-ketoaldehyde features an aldehyde group beta to a ketone. oup.comthieme-connect.com In contrast, this compound retains the α-diketone but has the β-ketoaldehyde reduced to a β-ketoalcohol. oup.com

This structural difference is significant. The β-ketoaldehyde in Australifungin is a highly reactive functional group, which is thought to be crucial for its potent antifungal activity. oup.com Its reduction to a less reactive β-ketoalcohol in this compound results in a marked decrease in this activity. oup.com

| Compound | Key Functional Moiety 1 | Key Functional Moiety 2 |

| Australifungin | α-Diketone thieme-connect.comjst.go.jp | β-Ketoaldehyde thieme-connect.comjst.go.jp |

| This compound | α-Diketone oup.com | β-Ketoalcohol oup.com |

Conformational Analysis and Stereochemical Assignment

The three-dimensional arrangement of atoms and the stereochemistry of this compound are critical to its properties and interactions.

The β-dicarbonyl system present in both Australifungin and this compound allows for the existence of keto-enol tautomers. thieme-connect.com Tautomerization is a chemical equilibrium between a keto form (containing a C=O bond) and an enol form (containing a C=C-OH group). libretexts.org In solution, β-dicarbonyl compounds can exist as a mixture of these tautomers.

Studies on related β-dicarbonyl systems indicate that the equilibrium between the keto and enol forms is influenced by factors such as solvent polarity and the presence of intramolecular hydrogen bonding. mdpi.com While the keto form is often favored, the enol form can be stabilized through conjugation and the formation of a six-membered ring via an intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl group. thermofisher.com Computational studies on model systems related to Australifungin suggest that the keto-enol tautomer is higher in energy than the keto-enol tautomer represented by the natural product. researchgate.net

The stability conferred by hydrogen bonds is a well-established principle in chemistry. nih.govnih.gov The presence and strength of these intramolecular interactions can be investigated using techniques like NMR spectroscopy by observing the chemical shifts and coupling constants of the involved protons. The reorganization of hydrogen bonding can lead to topological and conformational changes in a molecule. biorxiv.org

Biosynthetic Pathways and Enzymatic Research of Australifunginol

Proposed Polyketide Origin and Biosynthetic Assembly

The molecular architecture of australifunginol strongly suggests its origin from a polyketide biosynthetic pathway. Polyketides are a diverse class of natural products assembled by polyketide synthases (PKSs) through the sequential condensation of small carboxylic acid units, most commonly acetyl-CoA and malonyl-CoA. wikipedia.org The carbon backbone of this compound, a complex decalin ring system, is consistent with the cyclization of a linear polyketide chain precursor.

The assembly is proposed to be initiated by a Type I PKS, a large, modular enzyme common in fungi. wikipedia.orgcastoelaboratory.org These PKS modules catalyze the iterative addition of extender units (likely malonyl-CoA) to a starter unit (likely acetyl-CoA). Each module contains a set of domains that dictate the incorporation and subsequent modification of each two-carbon unit. For this compound, the PKS would assemble a linear polyketide chain which then undergoes a series of enzyme-catalyzed reactions, including cyclization via an intramolecular Diels-Alder reaction, to form the characteristic decalin core. The presence of multiple stereocenters in the final structure implies the action of specific ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains within the PKS modules, which control the stereochemistry at each step of chain elongation and modification.

Enzymatic Steps and Precursor Incorporation Studies

While specific precursor incorporation studies for this compound have not been detailed in the available literature, the biosynthetic pathway can be inferred from its structure and well-established principles of polyketide synthesis. The formation of this compound is intimately linked to the biosynthesis of australifungin (B1232180), with this compound representing a reduced form of its more studied counterpart. Australifungin possesses a β-ketoaldehyde moiety, whereas this compound has a β-ketoalcohol at the corresponding position. mdpi.com This suggests that this compound is likely a direct precursor or a shunt metabolite of the australifungin pathway, where the β-ketoaldehyde is reduced to a β-ketoalcohol.

This terminal reduction is likely catalyzed by a ketoreductase or a similar dehydrogenase enzyme. This enzyme would act on the fully assembled and cyclized intermediate that would otherwise become australifungin.

Investigation of Key Biosynthetic Enzymes

The key biosynthetic enzymes in the formation of this compound are presumed to be a multi-modular Type I PKS and a terminal reductase. The PKS is responsible for the assembly of the polyketide backbone, its cyclization, and the installation of various functional groups. The final step differentiating this compound from australifungin is the reduction of the C4 β-ketoaldehyde to a β-ketoalcohol, a reaction catalyzed by a reductase. The specific genes encoding these enzymes in Sporormiella australis have yet to be identified and characterized.

Comparative Biosynthesis with Related Sphingolipid Synthesis Inhibitors

This compound and australifungin inhibit ceramide synthase, a key enzyme in sphingolipid biosynthesis. nih.gov This mode of action is shared by other fungal metabolites, such as the fumonisins, although their biosynthetic pathways and molecular structures differ significantly.

Fumonisins , produced by Fusarium species, are also polyketide-derived mycotoxins. Their biosynthesis is initiated by a PKS (FUM1) that assembles an 18-carbon polyketide chain. rug.nltandfonline.com Unlike the proposed pathway for this compound, the fumonisin pathway involves the condensation of the polyketide with the amino acid alanine, catalyzed by an α-oxoamine synthase (FUM8). tandfonline.com Subsequent modifications, including hydroxylations and esterifications, are carried out by a series of tailoring enzymes encoded within the FUM gene cluster. jst.go.jpmdpi.com

Sphingofungins , produced by fungi like Aspergillus fumigatus, are another class of sphingolipid synthesis inhibitors that target serine palmitoyltransferase, the first enzyme in the sphingolipid pathway. researchgate.netasm.org Their biosynthesis also begins with a PKS to form a C18 polyketide. This is followed by condensation with aminomalonate, an uncommon substrate, a key difference from both the australifungin and fumonisin pathways. researchgate.netacs.org The biosynthetic gene cluster for sphingofungins contains genes for the PKS as well as for the tailoring enzymes responsible for subsequent modifications. asm.orgasm.org

Khafrefungin inhibits inositol (B14025) phosphorylceramide (IPC) synthase, a fungal-specific enzyme in sphingolipid biosynthesis. rsc.orgrsc.org Its structure consists of a C22 linear polyketide acid esterified to a C5 aldonic acid. acs.org The biosynthesis involves the assembly of the polyketide chain and its subsequent linkage to the aldonic acid moiety, highlighting a different biosynthetic strategy compared to this compound. yeastgenome.orgacs.org

The following table summarizes the key biosynthetic features of these sphingolipid synthesis inhibitors:

| Feature | This compound (Proposed) | Fumonisins | Sphingofungins | Khafrefungin |

| Producing Organism | Sporormiella australis | Fusarium spp. | Aspergillus spp., Paecilomyces spp. | Eupenicillium sp. |

| Core Structure | Decalin ring system | Linear aminopolyol | Long-chain amino alcohol | Linear polyketide esterified to aldonic acid |

| Biosynthetic Origin | Polyketide | Polyketide and Alanine | Polyketide and Aminomalonate | Polyketide and Aldonic Acid |

| Key Initial Enzyme | Type I PKS | Type I PKS, α-oxoamine synthase | Type I PKS | Type I PKS |

| Target Enzyme | Ceramide synthase | Ceramide synthase | Serine palmitoyltransferase | Inositol phosphorylceramide (IPC) synthase |

Genetic Engineering Approaches for Pathway Elucidation (Theoretical)

Although the biosynthetic gene cluster for this compound has not been identified, several genetic engineering approaches could theoretically be employed for its elucidation and manipulation.

Genome Mining: Sequencing the genome of Sporormiella australis and using bioinformatics tools to search for Type I PKS genes would be the first step. The identified PKS gene clusters could then be compared to known clusters to predict the one responsible for australifungin and this compound biosynthesis.

Gene Knockout: Once a candidate gene cluster is identified, targeted gene knockout experiments could be performed. Deleting the PKS gene should abolish the production of both australifungin and this compound, confirming its role. Knocking out specific tailoring enzyme genes, such as the putative terminal reductase, would be expected to alter the product profile, potentially leading to the accumulation of australifungin and the disappearance of this compound.

Heterologous Expression: The entire predicted biosynthetic gene cluster could be cloned and expressed in a well-characterized heterologous host, such as Aspergillus oryzae. Successful production of australifungin and this compound in the heterologous host would definitively link the gene cluster to the compounds. This would also provide a platform for further characterization of the individual enzymes through in vitro assays.

Combinatorial Biosynthesis: Once the functions of the individual domains and enzymes are understood, combinatorial biosynthesis techniques could be applied to create novel derivatives. For instance, swapping PKS domains or modules could lead to the generation of new polyketide backbones with potentially altered biological activities.

Total Synthesis and Synthetic Analogue Research of Australifunginol

Strategic Approaches to the Total Synthesis of Australifunginol and Australifungin (B1232180)

The core challenge in the synthesis of this compound lies in the stereocontrolled construction of its densely functionalized trans-decalin backbone. Various synthetic strategies have been explored to address this challenge, primarily revolving around powerful cycloaddition reactions and stereoselective bond formations.

A cornerstone in the synthesis of the australifungin framework has been the application of the intramolecular Diels-Alder (IMDA) reaction to construct the trans-fused decalin core. This powerful [4π + 2π] cycloaddition reaction allows for the rapid assembly of the bicyclic system with a high degree of stereocontrol. In one notable approach, an enantiocontrolled synthesis of the trans-decalin core was achieved where a nitroalkene served as a surrogate ketene equivalent for the dienophile component of the IMDA precursor. researchgate.net The reaction proceeds through a highly ordered transition state, which is influenced by the geometry of the connecting chain between the diene and dienophile, often leading to predictable stereochemical outcomes. researchgate.net The use of microwave assistance has also been reported to facilitate the IMDA reaction in the synthesis of the australifungin backbone.

Achieving the correct absolute and relative stereochemistry is paramount in the total synthesis of natural products. For the synthesis of the australifungin core, stereocontrol at key positions has been shown to be critical for the success of the intramolecular Diels-Alder reaction. researchgate.net High levels of asymmetric induction have been achieved through the use of nonracemic chiral auxiliaries. For instance, a Duthaler titanium enolate was employed in an acetate (B1210297) aldol (B89426) reaction with a β,β'-branched aldehyde to introduce the necessary chirality at a key position, which then directed the stereochemical course of the subsequent IMDA cyclization. researchgate.net This strategic placement of stereocenters early in the synthetic sequence is a hallmark of an efficient and elegant total synthesis.

The concept of asymmetric induction, where a chiral feature in the substrate, reagent, or catalyst influences the formation of a specific stereoisomer, is a fundamental principle in modern asymmetric synthesis. researchgate.net

While not explicitly detailed in the published total syntheses of australifungin or this compound to date, the Ireland-Claisen rearrangement represents a powerful and strategically viable alternative for the construction of key carbon-carbon bonds with excellent stereocontrol. This nih.govnih.gov-sigmatropic rearrangement of an allylic ester to a γ,δ-unsaturated carboxylic acid proceeds through a well-defined chair-like transition state, allowing for the predictable transfer of chirality. wikipedia.orgnrochemistry.com

The stereochemical outcome of the Ireland-Claisen rearrangement can be controlled by the geometry of the intermediate silyl ketene acetal, which in turn can be influenced by the reaction conditions, such as the choice of solvent. nrochemistry.com This level of control makes it an attractive strategy for setting stereocenters in complex natural product synthesis. In the context of this compound synthesis, a strategically designed Ireland-Claisen rearrangement could be envisioned for the stereoselective installation of the side chain or for the formation of a key precursor to the decalin ring system.

| Reaction | Description | Key Features |

| Intramolecular Diels-Alder (IMDA) Reaction | A [4π + 2π] cycloaddition to form a bicyclic system from a tethered diene and dienophile. | Efficient construction of the trans-decalin core; high stereocontrol. |

| Asymmetric Aldol Reaction | An aldol reaction using a chiral auxiliary or catalyst to induce stereoselectivity. | Introduction of key stereocenters with high enantiomeric excess. |

| Ireland-Claisen Rearrangement | A nih.govnih.gov-sigmatropic rearrangement of an allylic ester to a γ,δ-unsaturated carboxylic acid. | Forms C-C bonds with excellent stereocontrol; predictable chirality transfer. |

Synthesis of Specific Key Moieties

The synthesis of this compound requires the precise installation of its characteristic functional groups, including the β-ketoalcohol system. The construction of these moieties often involves carefully orchestrated sequences of reactions, including stereoselective reductions and oxidations.

This compound is characterized by a β-ketoalcohol moiety, which is a reduced form of the α-diketone and β-ketoaldehyde functionalities present in australifungin. researchgate.net The synthesis of this key functional group can be approached through the elaboration of the trans-fused IMDA product. In a reported synthetic route towards australifungin, the initial cycloadduct was converted into a cis-diol. researchgate.net This diol serves as a direct precursor to the α-hydroxyenone system found in some synthetic intermediates. The final conversion to the β-ketoalcohol of this compound would involve the selective reduction of one of the carbonyl groups in the australifungin precursor. The stereochemical outcome of such a reduction is a critical consideration.

Development of this compound Analogues and Derivatives for Research

The development of analogues and derivatives of a lead compound like this compound is a cornerstone of modern drug discovery. This process allows researchers to systematically probe the structure-activity relationships (SAR), aiming to enhance potency, selectivity, and pharmacokinetic properties while potentially reducing toxicity. While extensive research on the total synthesis of Australifungin, the parent compound of this compound, has been conducted, specific studies detailing the synthesis of a wide array of this compound analogues are less prevalent in publicly available literature. However, the principles of medicinal chemistry provide a clear roadmap for the strategic development of such derivatives.

The core structure of this compound, characterized by a complex polycyclic system and key functional groups, including a β-hydroxy ketone, presents multiple avenues for structural modification. Research efforts would logically be directed towards understanding the contribution of each part of the molecule to its antifungal activity. This involves the synthesis of analogues with systematic changes to the scaffold and its substituents, followed by rigorous biological evaluation.

Rational Design of Structural Modifications

The rational design of this compound analogues is guided by an understanding of its putative mechanism of action and the physicochemical properties that govern its interaction with its biological target. Key strategies in the rational design of structural modifications would include:

Modification of the Hydroxyl and Ketone Functionalities: The β-hydroxy ketone moiety is a critical feature of this compound and a likely site for interaction with its biological target. Analogues could be designed to explore the importance of the hydroxyl group's stereochemistry and its potential as a hydrogen bond donor or acceptor. Modifications could include inversion of stereochemistry, esterification, or etherification of the hydroxyl group, and reduction or modification of the ketone.

Alterations to the Polycyclic Core: The rigid carbocyclic framework of this compound provides a defined three-dimensional structure. The synthesis of simplified analogues, where parts of the ring system are removed or altered, can help to identify the minimal pharmacophore required for antifungal activity. Such modifications can also improve synthetic accessibility.

Side Chain Modification: Exploration of the impact of modifying or introducing various side chains at different positions on the scaffold can influence factors such as lipophilicity, solubility, and target engagement. These changes can be guided by computational modeling to predict favorable interactions with the target protein.

Bioisosteric Replacements: The replacement of certain functional groups with others that have similar physical or chemical properties (bioisosteres) is a common strategy to improve pharmacokinetic properties or metabolic stability. For example, a hydroxyl group might be replaced with a fluorine atom or an amine to alter its hydrogen bonding capacity and metabolic profile.

A hypothetical series of rationally designed this compound analogues is presented in the table below, illustrating potential structural modifications.

| Analogue | Modification | Rationale |

| Analogue A | Inversion of the hydroxyl group stereochemistry | To investigate the importance of stereochemistry for target binding. |

| Analogue B | Esterification of the hydroxyl group | To create a prodrug that may improve cell permeability. |

| Analogue C | Reduction of the ketone to a hydroxyl group | To assess the role of the carbonyl group in the pharmacophore. |

| Analogue D | Simplification of the polycyclic core | To identify the minimal structural requirements for activity. |

| Analogue E | Introduction of a fluorinated side chain | To enhance metabolic stability and potentially improve binding affinity. |

Methodologies for Derivatization and Chemical Transformations

The synthesis of this compound analogues necessitates a robust toolkit of chemical reactions to selectively modify its complex structure. The presence of multiple functional groups requires careful planning of synthetic routes, often involving the use of protecting groups to ensure that reactions occur at the desired positions.

Key methodologies for the derivatization and chemical transformation of the this compound scaffold would likely include:

Protection and Deprotection Strategies: To selectively modify one functional group in the presence of others, protecting groups are essential. For instance, the hydroxyl group could be protected as a silyl ether (e.g., TBS ether) or a benzyl ether, allowing for transformations on other parts of the molecule. The ketone could be protected as a ketal.

Esterification and Etherification: The hydroxyl group of this compound is a prime target for derivatization. Standard esterification conditions, such as reaction with an acid chloride or anhydride in the presence of a base, can be employed to introduce a variety of ester functionalities. Etherification can be achieved using Williamson ether synthesis or other methods.

Oxidation and Reduction Reactions: The β-hydroxy ketone moiety can be manipulated through selective oxidation or reduction. For example, the hydroxyl group could be oxidized to a ketone, or the ketone could be selectively reduced to a hydroxyl group, potentially with stereochemical control using chiral reducing agents.

Carbon-Carbon Bond Forming Reactions: To introduce new side chains, various carbon-carbon bond-forming reactions could be employed on a suitably functionalized intermediate. These might include palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) or organometallic additions.

The following table summarizes some potential chemical transformations that could be applied to the this compound scaffold.

| Transformation | Reagents and Conditions | Purpose |

| Silyl Ether Protection | TBSCl, Imidazole, DMF | Protects the hydroxyl group to allow for other transformations. |

| Acylation | Acetic Anhydride, Pyridine | Forms an acetate ester of the hydroxyl group. |

| Stereoselective Reduction | (R)-CBS-oxazaborolidine, BH3·SMe2 | Reduces the ketone to a specific stereoisomer of the alcohol. |

| Suzuki Coupling | Arylboronic acid, Pd(PPh3)4, base | Introduces a new aryl side chain at a suitable position. |

Mechanistic Biological Activity Research of Australifunginol

Molecular Target Identification and Validation

Focus on Sphinganine (B43673) N-Acyltransferase (Ceramide Synthase)

The primary molecular target of australifunginol's precursor, australifungin (B1232180), has been identified as sphinganine N-acyltransferase, also known as ceramide synthase. nih.govresearchgate.netwmcloud.org This enzyme is a crucial component in the biosynthesis of sphingolipids, which are essential molecules for fungal cell structure and signaling. nih.govresearchgate.net Mode of action studies have shown that australifungin specifically inhibits the conversion of sphinganine to ceramide, a key step catalyzed by ceramide synthase. nih.gov this compound, a β-keto alcohol derivative of australifungin, also targets this enzyme, although its inhibitory activity is significantly weaker than that of australifungin. researchgate.netoup.comvdoc.pub The inhibition of ceramide synthase disrupts the normal production of sphingolipids, leading to the antifungal effects observed. nih.gov

Investigation of Fungal Sphingolipid Synthesis Pathway Components

The fungal sphingolipid synthesis pathway is an essential process for the viability of pathogenic fungi. researchgate.net This pathway involves several enzymes that are potential targets for antifungal drugs. researchgate.net Research has identified natural product inhibitors for various enzymes in this pathway, including serine palmitoyltransferase, inositol (B14025) phosphoceramide synthase, and the fatty acid elongation pathway. researchgate.net Australifungin and its derivative, this compound, specifically target ceramide synthase within this pathway. researchgate.netvdoc.pub The inhibition of this enzyme leads to a blockage in the synthesis of ceramides, which are central molecules in the sphingolipid metabolic network. microbialcell.com This disruption has downstream effects on the production of more complex sphingolipids, which are vital for fungal membrane integrity and function.

Cellular and Molecular Mechanisms of Action

Interference with Fungal Lipid Metabolism

The primary mechanism of action of australifungin, and by extension this compound, is the disruption of fungal lipid metabolism. nih.gov By inhibiting ceramide synthase, these compounds interfere with the production of sphingolipids, a class of lipids essential for fungal cells. nih.govresearchgate.net This interference is specific to the step where sphinganine is acylated to form ceramide. nih.gov Disruption of this process leads to an accumulation of sphinganine and a depletion of downstream sphingolipids, ultimately compromising the fungal cell membrane and leading to cell death. nih.govresearchgate.net

Studies on Inhibition Kinetics and Enzyme Binding

Detailed kinetic studies on the inhibition of ceramide synthase by australifungin and this compound are not extensively reported in the provided search results. However, the information available indicates that australifungin is a potent inhibitor of the enzyme. nih.govresearchgate.net The significantly lower activity of this compound suggests a critical role for the β-ketoaldehyde moiety of australifungin in binding to and inhibiting the enzyme. oup.comvdoc.pub The conversion of this moiety to a β-keto alcohol in this compound drastically reduces its inhibitory potency. oup.comvdoc.pub Further research into the specific type of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the binding affinity (Ki values) would provide a more complete understanding of the enzyme-inhibitor interaction.

Comparative Biological Activity Profiles of this compound

The biological activity of this compound is consistently reported as being significantly weaker than its precursor, australifungin. While australifungin exhibits broad-spectrum antifungal activity with low minimum inhibitory concentrations (MICs) against various pathogenic fungi, this compound is considerably less active. nih.govoup.com In one study, this compound was found to be at least 50-fold less potent than australifungin in blocking the conversion of sphinganine to ceramide. vdoc.pub Another report indicated that while australifungin had an IC50 of 20 µM in a particular assay, this compound was completely inactive at a concentration of 200 µM. researchgate.net This stark difference in activity highlights the importance of the specific functional groups present in australifungin for its potent antifungal effects.

Reduced Activity Compared to Australifungin in Antifungal Assays

This compound is a related component isolated alongside australifungin from the fermentation extracts of Sporormiella australis. nih.gov However, research has demonstrated that this compound exhibits reduced antifungal activity when compared to australifungin. nih.govresearchgate.net Australifungin is noted for its potent and broad-spectrum antifungal activity against various human pathogenic fungi, with Minimum Inhibitory Concentrations (MICs) against Candida spp., Cryptococcus neoformans, and Aspergillus spp. ranging from 0.015 to 1.0 µg/ml. nih.gov The primary mechanism of action for australifungin is the inhibition of sphingolipid biosynthesis by targeting the conversion of sphinganine to ceramide. nih.govresearchgate.net

The structural difference between the two compounds, with australifungin possessing a unique α-diketone and β-ketoaldehyde functional group combination that is modified in this compound, is believed to be the reason for this discrepancy in activity. nih.govresearchgate.net The β-keto alcohol derivative in this compound likely results in a weaker interaction with the target enzyme, ceramide synthase, leading to diminished antifungal efficacy. researchgate.net

Table 1: Comparative Antifungal Activity of Australifungin and this compound

| Compound | Target Organisms | MIC Range (µg/ml) | Mechanism of Action |

| Australifungin | Candida spp., Cryptococcus neoformans, Aspergillus spp. | 0.015 - 1.0 nih.gov | Inhibition of ceramide synthase nih.govresearchgate.net |

| This compound | Fungi | Reduced activity compared to australifungin nih.gov | Presumed to be similar to australifungin, but less potent researchgate.net |

Bioassays for Activity Assessment in Research

In Vitro Antifungal Activity Assays

The antifungal activity of compounds like this compound is primarily assessed using in vitro assays. nih.gov A standard method for this is the broth microdilution method, which is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a panel of pathogenic fungi. nih.govnih.gov This method involves preparing serial dilutions of the test compound in a liquid growth medium, such as RPMI 1640, in a 96-well plate. nih.gov A standardized inoculum of fungal cells is then added to each well. After an incubation period, the wells are examined for visible fungal growth to determine the lowest concentration of the compound that inhibits growth. nih.gov

Another common technique is the agar (B569324) diffusion method, where a paper disk or a well containing the test compound is placed on an agar plate that has been inoculated with the target fungus. nih.gov The antifungal activity is determined by measuring the diameter of the zone of inhibition around the disk or well. nih.gov These assays are crucial for initial screening and for comparing the potency of different antifungal agents. nih.govhps.com.au

Table 2: Common In Vitro Antifungal Assays

| Assay Method | Principle | Key Measurement |

| Broth Microdilution nih.govnih.gov | Serial dilution of the compound in liquid medium to determine the lowest concentration that inhibits fungal growth. | Minimum Inhibitory Concentration (MIC) nih.gov |

| Agar Diffusion nih.gov | Diffusion of the compound from a disk or well into agar to create a concentration gradient and inhibit fungal growth. | Zone of Inhibition Diameter nih.gov |

| Time-Kill Curves nih.gov | Measures the rate of fungal killing over time at different concentrations of the compound. | Rate of fungicidal activity nih.gov |

Enzyme Inhibition Assays

To investigate the specific mechanism of action of a compound, enzyme inhibition assays are employed. bioivt.comfrontiersin.org For this compound, an assay targeting ceramide synthase would be the most relevant, given the known activity of its analogue, australifungin. nih.govresearchgate.net In such an assay, the activity of the purified or recombinant enzyme is measured in the presence and absence of the inhibitor. activemotif.com The substrate for the reaction (e.g., sphinganine and a fatty acyl-CoA) is incubated with the enzyme and the test compound. nih.gov The formation of the product (ceramide) is then quantified, often using radioactively labeled substrates or chromatographic methods. frontiersin.org

The results of these assays are typically used to calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. researchgate.net These assays are fundamental in drug discovery to understand how a compound exerts its biological effect at a molecular level and to optimize its structure for better potency and selectivity. bioivt.comfrontiersin.org

Table 3: Components of a Ceramide Synthase Inhibition Assay

| Component | Role | Example |

| Enzyme Source | Catalyzes the reaction. | Purified or recombinant ceramide synthase. |

| Substrates | Molecules converted by the enzyme. | Sphinganine, Fatty Acyl-CoA. nih.gov |

| Inhibitor | Compound being tested. | This compound. |

| Detection Method | Quantifies product formation. | Radioactive labeling, Liquid Chromatography-Mass Spectrometry (LC-MS). frontiersin.org |

Structure Activity Relationship Sar Investigations of Australifunginol and Analogues

Methodologies for SAR Studies

The exploration of SAR is a systematic process that combines chemical synthesis with biological testing. The primary goal is to identify which parts of the molecule, known as functional groups, are responsible for its biological effects and which parts can be modified to enhance properties like potency or selectivity. creative-proteomics.com

The foundation of experimental SAR studies lies in the synthesis of a library of analogues where specific parts of the Australifunginol molecule are systematically altered. oncodesign-services.com This process involves advanced organic synthesis techniques to create a diverse set of molecules with targeted structural variations. ufl.edu For instance, chemists might modify functional groups, alter the size or shape of the carbon skeleton, or introduce different substituents at various positions. creative-proteomics.com The synthesis of a series of pyrazole (B372694) derivatives for antiviral testing is an example of how such a library is constructed to probe SAR. frontiersin.org This methodical approach allows researchers to correlate specific structural changes with observed changes in biological activity.

Once an analogue library is synthesized, each compound undergoes rigorous biological testing to measure its activity. oncodesign-services.com These biological assays are designed to quantify the effect of the compound on a specific target, such as an enzyme or a cell culture. nih.govresearchgate.net For example, in the development of antimicrobial agents, assays might measure the inhibition of bacterial spore germination or the disruption of cell membranes. nih.govjcancer.org The data from these evaluations are then analyzed in conjunction with the structural modifications to build a comprehensive understanding of the SAR. oncodesign-services.com

Identification of Key Pharmacophoric Elements

Through SAR studies, the essential molecular features required for biological activity—the pharmacophore—can be identified. For this compound and its parent compound, Australifungin (B1232180), specific functional groups and conformational states have been pinpointed as critical for their inhibitory effects.

A pivotal finding in the SAR of this molecular family is the dramatic difference in activity between the β-ketoaldehyde moiety of Australifungin and the β-ketoalcohol moiety of this compound. Australifungin, which possesses the β-ketoaldehyde, is a potent inhibitor of sphinganine (B43673) N-acyltransferase. oup.com In contrast, this compound, which has a β-ketoalcohol at the corresponding position (C4), is considerably less active in biological assays. oup.com This highlights the β-ketoaldehyde as a critical component of the pharmacophore for potent activity.

Table 1: Comparison of Key Moieties and Biological Activity

| Compound | Key Functional Moiety | Relative Biological Activity |

| Australifungin | β-Ketoaldehyde | Potent Inhibitor oup.com |

| This compound | β-Ketoalcohol | Considerably Less Active oup.com |

The conformation, or three-dimensional arrangement of atoms, plays a significant role in a molecule's ability to interact with its biological target. ijpsr.com In the case of Australifungin, temperature-dependent NMR experiments have revealed that the molecule exists as a mixture of conformations in solution at room temperature. researchgate.net However, at low temperatures, a predominant conformer is observed where the enolized β-ketoaldehyde is stabilized by an internal hydrogen bond. researchgate.net This conformational locking is thought to be crucial for its high activity. The reduction of the aldehyde to the alcohol in this compound would disrupt this enolization and hydrogen bonding pattern, likely leading to a different set of conformational preferences and, consequently, reduced biological activity. This demonstrates that the specific conformation stabilized by the β-ketoaldehyde moiety is a key element of the active pharmacophore. researchgate.net

Computational Approaches in SAR Analysis (e.g., Molecular Docking, QSAR)

In addition to experimental work, computational methods are powerful tools for accelerating SAR studies. creative-proteomics.com Techniques like molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling provide deep insights into how molecules interact with their targets and help predict the activity of new compounds. oncodesign-services.comuokerbala.edu.iq

Molecular docking is a computational technique used to predict the preferred binding mode and affinity of a ligand to a biological target, such as a protein. mdpi.comnrfhh.comnih.gov In the context of this compound, docking studies could be used to simulate how different analogues bind to the active site of sphinganine N-acyltransferase, helping to rationalize the observed activity differences. nih.gov

QSAR modeling involves creating a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.org By analyzing the physicochemical properties and molecular descriptors of the synthesized this compound analogues, a QSAR model could be developed. uokerbala.edu.iq This model could then be used to predict the activity of novel, yet-to-be-synthesized analogues, thereby prioritizing the most promising candidates for synthesis and testing, which can significantly streamline the drug discovery process. creative-proteomics.com

Rational Design of Improved or Selectively Active this compound Derivatives

The rational design of new derivatives of natural products is a cornerstone of medicinal chemistry, aiming to enhance therapeutic properties while minimizing undesirable effects. In the case of this compound, its close structural relationship with the more potent antifungal agent, australifungin, provides a clear starting point for structure-activity relationship (SAR) investigations and the rational design of new analogues. The primary difference between these two compounds lies in the C4 side chain: this compound possesses a β-ketoalcohol, whereas australifungin features a β-ketoaldehyde. This single chemical modification dramatically impacts their biological activity.

Initial comparative studies have shown that this compound is considerably less active in biological assays than australifungin. For instance, in an assay measuring the inhibition of HIV-1 integrase, australifungin exhibited an IC50 of 20 µM, while this compound was found to be completely inactive at concentrations up to 200 µM. researchgate.net This significant drop in activity strongly suggests that the β-ketoaldehyde moiety of australifungin is a critical pharmacophore for its biological effects.

The goal of rationally designing improved or selectively active derivatives of this compound would, therefore, likely focus on modifications that can mimic the electronic and steric properties of the more active australifungin or explore new interactions with the biological target. The design process can be guided by several strategies, including functional group modification, simplification of the core structure, and the synthesis of analogues to probe the importance of various structural features.

One of the key strategies in the rational design of more active analogues would be the modification of the β-ketoalcohol moiety. Since the oxidation of this group to a β-ketoaldehyde restores the potent activity seen in australifungin, other modifications could be explored to enhance or modulate this activity. For example, the introduction of different substituents at the alcohol position could influence the molecule's binding affinity and selectivity.

The following table outlines a hypothetical rational design strategy for creating this compound derivatives with potentially improved or selective activity, based on the known SAR of australifungin and general principles of medicinal chemistry.

| Modification Strategy | Targeted Moiety | Rationale | Hypothetical Derivative Class |

| Functional Group Interconversion | β-Ketoalcohol | To mimic the more active β-ketoaldehyde of australifungin and explore the electronic requirements for activity. | Oxime, hydrazone, or other aldehyde isosteres. |

| Side Chain Modification | Alkyl chain at C6 | To investigate the impact of lipophilicity and steric bulk on target binding and cell permeability. | Analogues with shorter, longer, or branched alkyl chains. |

| Decalin Core Modification | Methyl groups on the decalin ring | To probe the importance of the decalin scaffold's conformation and substitution pattern for activity. | Demethylated or stereoisomeric analogues. |

| Introduction of Polar Groups | Various positions on the molecule | To improve solubility and pharmacokinetic properties. | Hydroxylated or aminated derivatives. |

Detailed research into the synthesis and biological evaluation of such rationally designed derivatives would be necessary to validate these hypotheses and to identify new lead compounds with improved therapeutic potential. The insights gained from these studies would not only advance our understanding of the SAR of the australifungin class of compounds but also contribute to the development of novel antifungal agents.

Pre Clinical Research Methodologies and Model Systems for Australifunginol

In Vitro Research Models for Efficacy and Mechanistic Studies

In vitro models are fundamental in the pre-clinical evaluation of novel compounds like Australifunginol, providing a controlled environment to study its efficacy and elucidate its mechanism of action before proceeding to more complex living systems. www.csiro.auquantics.co.ukals.net These laboratory-based studies are essential for the initial screening and characterization of a drug candidate's biological activity. ppd.com

Fungal Cell Culture Systems

The primary method to assess the antifungal efficacy of this compound involves the use of fungal cell culture systems. fungaleducation.org These systems allow for the direct evaluation of the compound's ability to inhibit the growth of various pathogenic fungi. fungaleducation.orgnih.gov The process typically involves exposing fungal cultures to varying concentrations of this compound and observing the effects on fungal proliferation.

A key parameter determined from these assays is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. nih.gov this compound has demonstrated broad-spectrum antifungal activity, with MICs against Candida species, Cryptococcus neoformans, and Aspergillus species ranging from 0.015 to 1.0 µg/mL. nih.gov The selection of fungal media is critical, as specialized fungal media generally yield better results than standard bacterial media. fungaleducation.org For instance, the growth of some fungi like Aspergillus spp. is significantly less effective on bacterial media. fungaleducation.org

| Fungal Species | MIC Range (µg/mL) |

|---|---|

| Candida spp. | 0.015 - 1.0 |

| Cryptococcus neoformans | 0.015 - 1.0 |

| Aspergillus spp. | 0.015 - 1.0 |

Isolated Enzyme Assays

To understand the specific molecular target of a compound, isolated enzyme assays are employed. thermofisher.combiocompare.com These assays measure the effect of the compound on the activity of a specific enzyme outside of a cellular context. For this compound, mode of action studies have revealed that it interferes with fungal lipid metabolism by specifically inhibiting sphingolipid synthesis. nih.gov

The targeted enzyme is sphinganine (B43673) N-acyltransferase (ceramide synthase). nih.govresearchgate.net This enzyme catalyzes the conversion of sphinganine to ceramide, a crucial step in the biosynthesis of sphingolipids, which are essential components of fungal cell membranes. nih.govresearchgate.net By inhibiting this enzyme, this compound disrupts the integrity and function of the fungal cell membrane, leading to cell death. ajol.info The assays typically involve incubating the isolated enzyme with its substrate and this compound, then measuring the rate of product formation. thermofisher.com

Human Cell-Based Models for Target Interaction (excluding cytotoxicity for human therapeutic purpose)

While the primary target of this compound is a fungal enzyme, it is also important to investigate its potential interactions with human cells and enzymes to understand its selectivity. Human cell-based models, such as cultured cell lines, are used for this purpose. frontiersin.orgnih.gov These models can help determine if this compound interacts with the human ortholog of its fungal target or other human proteins. nih.gov

Studies have indicated that Australifungin (B1232180), a related compound, also exhibits activity against ceramide synthesis in the human liver cell line HepG2. vdoc.pub This suggests a potential for interaction with the human ceramide synthase. Such studies are crucial for understanding the compound's selectivity profile. These cell-based assays can employ various techniques, including high-content imaging and cellular thermal shift assays, to detect target engagement. pharmaron.com

In Vivo Non-Mammalian Model Systems for Early Research

Following promising in vitro results, non-mammalian model systems provide an initial step into a whole-organism context for evaluating a compound's biological activity. ppd.comidea-bio.com

Zebrafish (Danio rerio) Embryo Models for Biological Activity Screening (excluding toxicity profiling)

The zebrafish (Danio rerio) embryo has emerged as a powerful model organism for in vivo screening of compounds due to its genetic similarity to humans, rapid ex vivo development, and optical transparency, which allows for real-time visualization of biological processes. idea-bio.comrsdjournal.orgmdpi.com

In the context of this compound, zebrafish embryo models can be utilized to observe the compound's effects on biological pathways in a living organism. plos.org For instance, researchers can use transgenic zebrafish lines with fluorescently labeled cells or tissues to visualize the impact of the compound on specific cell types or developmental processes. idea-bio.com This model allows for the screening of a large number of compounds in a relatively short period and at a lower cost compared to mammalian models. mdpi.com While often used for toxicity screening, the zebrafish embryo model is also valuable for assessing the biological activity and potential therapeutic effects of a compound by observing phenotypic changes. plos.orgresearchgate.net

Advanced Analytical Techniques in Pre-clinical Research Support

Advanced analytical techniques are indispensable throughout the pre-clinical research process for the characterization, quantification, and analysis of compounds like this compound. alderleyanalytical.comitrlab.com

These techniques are crucial for:

Structure Elucidation: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) were instrumental in determining the complex structure of this compound and its derivatives. researchgate.net

Purity and Stability Analysis: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are routinely used to assess the purity of the compound and its stability under various conditions. alderleyanalytical.comitrlab.com

Quantification in Biological Matrices: Bioanalytical methods, often coupling HPLC or UPLC with MS, are developed and validated to accurately measure the concentration of this compound in samples from in vitro and in vivo studies. alderleyanalytical.comitrlab.com This is essential for understanding its pharmacokinetic properties.

Metabolite Identification: Mass spectrometry is a key tool for identifying the metabolites of this compound that may be formed in biological systems. itrlab.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. researchgate.netnih.gov This combination is highly effective for identifying and quantifying metabolites within complex biological samples. ijpras.comthermofisher.com In the context of pre-clinical research on a compound like this compound, LC-MS is a critical tool for profiling its metabolic fate. The process involves introducing a sample into the LC system, where individual components are separated over time, and then eluting them directly into the mass spectrometer for detection and identification based on their mass-to-charge ratio (m/z). youtube.com

The initial step in the workflow involves separating this compound and its potential metabolites from the complex matrix of a biological sample (e.g., plasma, urine, or tissue homogenate). ijpras.com High-Performance Liquid Chromatography (HPLC) is commonly employed for this purpose. nih.gov The choice of the stationary phase (column) and mobile phase is crucial for achieving optimal separation. For a molecule like this compound, a reversed-phase column would typically be used, where a non-polar stationary phase separates compounds based on their hydrophobicity when eluted with a polar mobile phase. slideshare.net Modifiers such as formic acid or ammonium (B1175870) acetate (B1210297) are often added to the mobile phase to improve peak shape and ionization efficiency in the mass spectrometer. researchgate.net

Following separation by LC, the eluent is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a common ionization technique for this purpose, as it is a soft ionization method suitable for polar and semi-polar compounds, minimizing fragmentation of the parent molecule. youtube.com The mass analyzer then separates the resulting ions based on their m/z ratio. High-resolution mass spectrometry (HRMS) instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, are particularly valuable as they provide highly accurate mass measurements, which aids in determining the elemental composition of the parent ion and its metabolites. ijpras.comthermofisher.com

Metabolite identification is achieved by comparing the mass spectra of the parent drug with those of its metabolites. lcms.cz Common metabolic transformations include oxidation, hydroxylation, glucuronidation, and sulfation, each resulting in a predictable mass shift from the parent compound. Tandem mass spectrometry (MS/MS or MSⁿ) is used to further elucidate the structure of potential metabolites. nih.gov In this technique, a specific precursor ion (e.g., the molecular ion of a suspected metabolite) is selected, fragmented, and the resulting product ions are analyzed. lcms.cz The fragmentation pattern provides structural information that can confirm the identity of the metabolite and the site of metabolic modification. nih.govlcms.cz

Table 1: Hypothetical LC-MS Parameters for this compound Metabolite Profiling

| Parameter | Setting | Purpose |

| LC System | High-Performance Liquid Chromatography (HPLC) | Separates compounds in the mixture. |

| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Retains and separates compounds based on hydrophobicity. |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase, acidifier for better ionization. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic component of the mobile phase for eluting compounds. |

| Gradient | 5% to 95% B over 15 minutes | Changes mobile phase composition to elute a wide range of metabolites. |

| Ion Source | Electrospray Ionization (ESI), Negative or Positive Mode | Ionizes the eluting compounds for MS analysis. |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) HRMS | Measures mass-to-charge ratios with high accuracy and resolution. |

| Acquisition Mode | Full Scan MS and Data-Dependent MS/MS | Detects all ions and triggers fragmentation for structural information. |

NMR Applications in Biological Sample Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of novel compounds and for analyzing their properties in biological samples. researchgate.netnih.gov Unlike mass spectrometry, NMR is non-destructive and provides detailed information about the atomic-level structure and connectivity of a molecule in solution. nih.govamericanpharmaceuticalreview.com For a compound like this compound, NMR is crucial for confirming its chemical structure and determining its relative stereochemistry. researchgate.net

The structural elucidation of Australifungin, a closely related precursor to this compound, heavily relied on NMR spectroscopy. researchgate.net The study of these molecules presents challenges due to phenomena like keto-enol tautomerism and hindered bond rotation, which can cause significant broadening of NMR signals. researchgate.net To overcome these issues, chemical derivatization, such as converting the compound to its acetate derivatives (e.g., triacetate and tetraacetate), can be employed. This strategy helps to resolve the broadened signals and allows for a more straightforward interpretation of the NMR spectra. researchgate.net

A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to piece together the molecular structure. ipb.pt

¹H NMR: Provides information on the number and chemical environment of protons.

¹³C NMR: Provides information on the carbon skeleton of the molecule.

2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds, helping to map out spin systems within the molecule. nih.gov

2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. nih.gov

2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is key for connecting different fragments of the molecule. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close to each other in space (through-space interactions), which is essential for determining the relative stereochemistry and conformational preferences of the molecule. researchgate.net

In the analysis of Australifungin's acetate derivatives, 2D NMR techniques were critical. researchgate.net The use of phase-sensitive NOE data, combined with the analysis of vicinal ¹H-¹H coupling constants via the Karplus relationship, allowed for the determination of the molecule's conformation and complete relative stereochemistry. researchgate.net Such detailed structural information is vital for understanding its biological activity, as was noted by the lower activity of its derivative, this compound, which suggests a critical structural role for the β-keto aldehyde moiety present in the parent Australifungin. researchgate.netthieme-connect.com

Table 2: Key NMR Data Used in the Structural Analysis of Australifungin Derivatives

| NMR Technique | Information Obtained | Relevance to Australifungin/Australifunginol |

| ¹H-¹H COSY | Revealed proton-proton spin coupling networks. | Helped to establish the connectivity of protons within the aliphatic rings and side chains. researchgate.net |

| HSQC/HMBC | Correlated proton and carbon signals. | Allowed for the assignment of all proton and carbon resonances and connected different structural fragments. researchgate.net |

| NOESY | Provided through-space proton-proton distances. | Was crucial for determining the relative stereochemistry and the preferred conformation of the molecule in solution. researchgate.net |

| Low-Temperature NMR | "Froze out" rotational conformers. | Resolved signal broadening caused by hindered rotation, allowing for the analysis of distinct conformers. researchgate.net |

Chemotaxonomic and Ecological Significance in Research

Role of Australifunginol in the Chemical Ecology of Producing Fungi

Secondary metabolites produced by fungi are not essential for their primary growth but are crucial for survival and interaction within their ecological niche. researchgate.net These compounds often play a role in defense, competition, and communication. Bioactive metabolites from fungi like Preussia and Sporormiella are typically involved in defense mechanisms against other competing microbes. medinadiscovery.comvdoc.pub

This compound, and its closely related precursor australifungin (B1232180), are believed to function as chemical defense agents. Australifungin exhibits potent antifungal activity, which suggests that the producing fungus uses it to inhibit the growth of competing fungal species in its environment. medinadiscovery.comnih.gov This competitive advantage is crucial in complex ecosystems like soil, dung, or plant tissues where numerous microorganisms vie for the same resources. By secreting these antifungal compounds, the producing fungus can secure its habitat and nutrient sources. The production of such phytotoxins and antimicrobial compounds is a key strategy in the chemical ecology of plant-pathogenic and saprophytic fungi. researchgate.netresearchgate.net

Understanding Biogeographical Distribution of this compound-Producing Strains

This compound was originally isolated from the fungus Sporormiella australis. nih.gov Subsequently, related compounds have been identified from other fungi, including Aspergillus australensis and various species of the genus Preussia. medinadiscovery.comfrontiersin.orgstudiesinmycology.org The distribution of these fungi provides clues about the environments where this compound can be found.